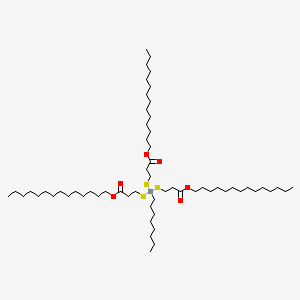
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound It is characterized by its unique structure, which includes a combination of tetradecyl, octyl, and oxo groups, along with a thioether linkage and a stannatetracosanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Stannatetracosanoate Backbone: This step involves the reaction of a stannane precursor with a long-chain carboxylic acid to form the stannatetracosanoate backbone.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the stannatetracosanoate with a thiol compound under controlled conditions.
Addition of the Tetradecyl and Octyl Groups: The tetradecyl and octyl groups are added through alkylation reactions, using appropriate alkyl halides and a strong base.
Oxidation and Final Modifications: The final steps involve oxidation reactions to introduce the oxo groups and any additional modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or the thioether linkage to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecyl or octyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, aryl halides, or organometallic reagents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and thiols.
Substitution: Various alkylated or arylated derivatives.
科学研究应用
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thioether linkage and oxo groups may interact with thiol-containing enzymes, inhibiting their function. Additionally, the stannatetracosanoate backbone may facilitate the compound’s incorporation into biological membranes, affecting cellular processes.
相似化合物的比较
Similar Compounds
- Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannadocosanoate
- Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetradecanoate
Uniqueness
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate is unique due to its specific combination of functional groups and its stannatetracosanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
生物活性
Tetradecyl 5-octyl-9-oxo-5-((3-oxo-3-(tetradecyloxy)propyl)thio)-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C55H108O6S3Sn
- Molecular Weight : 1080.3474 g/mol
- CAS Number : 83898-47-9
- Boiling Point : 892.7°C at 760 mmHg
- Melting Point : 493.7°C
Tetradecyl 5-octyl-9-oxo compound exhibits various biological activities, primarily through its interaction with cellular membranes and proteins. The presence of organotin moieties suggests potential mechanisms involving:
- Cell Membrane Disruption : Organotin compounds can integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Interference : They can disrupt signaling pathways by interacting with receptor proteins.
Antimicrobial Activity
Research indicates that organotin compounds, including tetradecyl derivatives, exhibit significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents in pharmaceuticals and agriculture.
Cytotoxic Effects
Organotin compounds have been shown to possess cytotoxic effects on cancer cell lines. In vitro studies revealed that tetradecyl 5-octyl derivatives induce apoptosis in human cancer cells through the activation of caspase pathways. This property highlights their potential as anticancer agents.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of tetradecyl 5-octyl derivatives against pathogenic bacteria.
- Methodology : Disc diffusion method was employed to assess the inhibition zones against Staphylococcus aureus and Escherichia coli.
- Results : Significant inhibition was observed, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects of tetradecyl 5-octyl on cancer cell lines (e.g., HeLa).
- Methodology : MTT assay was utilized to measure cell viability post-treatment.
- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 15 µM.
Data Tables
属性
CAS 编号 |
83898-48-0 |
|---|---|
分子式 |
C59H116O6S3Sn |
分子量 |
1136.5 g/mol |
IUPAC 名称 |
tetradecyl 3-[octyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C17H34O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-5-7-8-6-4-2;/h3*20H,2-16H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI 键 |
LTHSRDDUDNZMNL-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















